Cas no 3894-25-5 (6-Bromo-2-phenylquinoline)

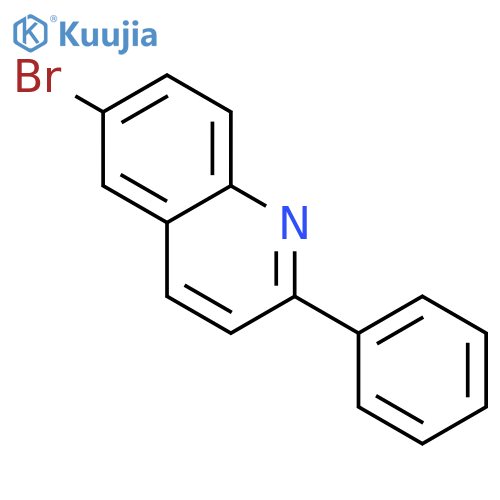

6-Bromo-2-phenylquinoline structure

商品名:6-Bromo-2-phenylquinoline

6-Bromo-2-phenylquinoline 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-2-phenylquinoline

- 2-PHENYL-6-BROMOQUINOLINE

- 4-Bromo-2-phenylquinoline

- 6-Brom-2-phenyl-chinolin

- 6-bromo-2-phenyl-quinoline

- ACT10273

- AK-39633

- ANW-61490

- KB-232029

- SureCN3716180

- JVMXJQXEAZVYCI-UHFFFAOYSA-N

- DTXSID50701252

- 3894-25-5

- DA-19532

- AKOS016002931

- D94974

- A26311

- SCHEMBL3716180

- SB68626

- CS-0156368

-

- MDL: MFCD18157691

- インチ: InChI=1S/C15H10BrN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H

- InChIKey: JVMXJQXEAZVYCI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=NC3=CC=C(C=C3C=C2)Br

計算された属性

- せいみつぶんしりょう: 283

- どういたいしつりょう: 283

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 12.9A^2

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 398.4±27.0 °C at 760 mmHg

- フラッシュポイント: 194.7±23.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

6-Bromo-2-phenylquinoline セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Bromo-2-phenylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB630-200mg |

6-Bromo-2-phenylquinoline |

3894-25-5 | 95+% | 200mg |

179.0CNY | 2021-07-14 | |

| Chemenu | CM144731-1g |

6-Bromo-2-phenylquinoline |

3894-25-5 | 95% | 1g |

$428 | 2021-08-05 | |

| Alichem | A189008269-1g |

6-Bromo-2-phenylquinoline |

3894-25-5 | 95% | 1g |

$372.00 | 2023-09-02 | |

| Ambeed | A774558-1g |

6-Bromo-2-phenylquinoline |

3894-25-5 | 95% | 1g |

$51.0 | 2024-04-19 | |

| A2B Chem LLC | AF85801-1g |

2-Phenyl-6-bromoquinoline |

3894-25-5 | 95% | 1g |

$41.00 | 2024-04-20 | |

| Aaron | AR00CKUT-5g |

2-Phenyl-6-bromoquinoline |

3894-25-5 | 95% | 5g |

$185.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227008-250mg |

6-Bromo-2-phenylquinoline |

3894-25-5 | 95% | 250mg |

¥167.00 | 2024-05-15 | |

| Aaron | AR00CKUT-1g |

2-Phenyl-6-bromoquinoline |

3894-25-5 | 95% | 1g |

$53.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227008-5g |

6-Bromo-2-phenylquinoline |

3894-25-5 | 95% | 5g |

¥1513.00 | 2024-05-15 | |

| Chemenu | CM144731-5g |

6-Bromo-2-phenylquinoline |

3894-25-5 | 95%+ | 5g |

$*** | 2023-05-30 |

6-Bromo-2-phenylquinoline 関連文献

-

Jin-Wei Yuan,Liang-Ru Yang,Pu Mao,Ling-Bo Qu Org. Chem. Front. 2017 4 545

-

Dorothée Duvelleroy,Cécile Perrio,Olivier Parisel,Marie-Claire Lasne Org. Biomol. Chem. 2005 3 3794

-

Yan-Yun Liu,Yang Wei,Zhi-Hui Huang,Yilin Liu Org. Biomol. Chem. 2021 19 659

-

Yani Ouyang,Xiaoguang Yue,Jiehai Peng,Jiashun Zhu,Qiuyuan Shen,Wanmei Li Org. Biomol. Chem. 2022 20 6619

-

Sachinta Mahato,Anindita Mukherjee,Sougata Santra,Grigory V. Zyryanov,Adinath Majee Org. Biomol. Chem. 2019 17 7907

3894-25-5 (6-Bromo-2-phenylquinoline) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3894-25-5)6-Bromo-2-phenylquinoline

清らかである:99%

はかる:5g

価格 ($):156.0